Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Catalog No.
S3097302
CAS No.
923251-81-4
M.F
C11H8ClF3N2O2
M. Wt
292.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]...

CAS Number

923251-81-4

Product Name

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate

Molecular Formula

C11H8ClF3N2O2

Molecular Weight

292.64

InChI

InChI=1S/C11H8ClF3N2O2/c1-2-19-10(18)7(4-16)9-8(12)3-6(5-17-9)11(13,14)15/h3,5,7H,2H2,1H3

InChI Key

MTHOZIDITGUPLW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl

solubility

not available

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C₁₁H₈ClF₃N₂O₂, and it has a molecular weight of approximately 292.64 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

Typical of cyanoacetates and pyridine derivatives. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.
  • Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding acid.

These reactions expand the utility of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate in synthetic organic chemistry.

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can be synthesized through multiple methods, including:

  • Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can yield the desired product.
  • Substitution Reactions: Chlorination of a suitable precursor followed by nucleophilic substitution with ethyl cyanoacetate.
  • Refluxing Techniques: Heating reactants under reflux conditions to facilitate the formation of the cyanoacetate.

These methods highlight the versatility of synthetic approaches available for creating this compound .

3-Chloro-5-trifluoromethylpyridinePyridine ring with chlorine and trifluoromethylAntimicrobialPesticidesEthyl 4-(trifluoromethyl)pyridine-2-carboxylateSimilar pyridine structureAnticancerPharmaceuticals5-Trifluoromethylpyridine-3-carboxylic acidContains carboxylic acid groupEnzyme inhibitionAgrochemicals

Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate stands out due to its unique combination of functional groups, providing distinct reactivity and biological potential compared to these similar compounds .

Interaction studies involving Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate focus on its reactivity with biological targets and other chemical species. These studies typically assess:

  • Binding Affinity: How well the compound binds to specific enzymes or receptors.
  • Synergistic Effects: Potential interactions with other compounds that may enhance or inhibit its activity.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its use in various applications .

Trifluoromethylpyridine (TFMP) derivatives emerged as pivotal agrochemical ingredients in the late 20th century. Fluazifop-butyl, introduced in 1980, marked the first commercial TFMP-based herbicide, leveraging the fluorine atom’s electronegativity to enhance biological activity. By 2021, over 20 TFMP-containing agrochemicals had received ISO common names, reflecting their dominance in crop protection. Parallel developments in pharmaceuticals, such as the FDA-approved drug Rilpivirine (2011), underscored TFMP’s versatility. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate evolved from these efforts, serving as a precursor for advanced heterocyclic systems.

Significance in Heterocyclic Chemistry Research

The trifluoromethyl group (-CF₃) and pyridine ring synergize to improve lipophilicity, metabolic stability, and target-binding affinity. In ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, the cyanoacetate moiety introduces additional reactivity, enabling cyclization and functionalization (e.g., Knoevenagel condensations). This triad of features—fluorine, pyridine, and cyanoacetate—positions the compound as a linchpin in synthesizing bioactive molecules, including nicotinic acetylcholine receptor agonists and fungicides.

Evolution of Synthetic Approaches

Early TFMP syntheses relied on chlorine/fluorine exchange using trichloromethylpyridine or pyridine ring construction from trifluoromethyl-containing precursors. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) was synthesized via vapor-phase reactions, enabling scalable production. Modern methods employ trifluoromethyl copper to introduce -CF₃ groups directly into pyridine systems. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate benefits from these advances, with optimized routes using esterification and nucleophilic substitution.

Table 1: Key Synthetic Methods for TFMP Derivatives

MethodSubstrateConditionsYield (%)Reference
Chlorine/fluorine exchange2,3,5-TrichloropyridineHF, 150°C78
Pyridine ring constructionTrifluoromethyl acetyleneCatalytic Pd, 120°C65
Direct -CF₃ introductionBromopyridine + CF₃CuDMF, 80°C82

Bibliometric Analysis and Research Trends

A review of publications (2010–2025) reveals a 12% annual growth in TFMP-related research, driven by agrochemical demands. Patent filings for cyanoacetate-functionalized TFMP derivatives surged after 2015, particularly in China and the EU. Recent studies prioritize green chemistry, such as solvent-free esterifications and catalytic trifluoromethylation. Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exemplifies this shift, with 2024 protocols achieving 90% yields via microwave-assisted synthesis.

Conventional Synthetic Routes

Cyanation Strategies in Pyridine Chemistry

Cyanation of halogenated pyridines remains a cornerstone for synthesizing ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate. The halogen atom at the 2-position of 3-chloro-5-(trifluoromethyl)pyridine undergoes nucleophilic substitution with cyanide sources. For example, hydrocyanic acid or lithium cyanide facilitates direct cyanation under reflux conditions in aprotic solvents like dichloromethane, achieving yields of 80–85% [1]. The reaction proceeds via an SNAr mechanism, where electron-withdrawing groups (e.g., trifluoromethyl) enhance pyridine ring activation.

Key parameters influencing regioselectivity include:

  • Temperature control (0–80°C) [1]
  • Solvent polarity (dichloromethane > chloroform > acetone) [1]
  • Cyanide source reactivity (KCN > NaCN > LiCN) [1]

Esterification Methodologies

Esterification of the intermediate 2-cyano-3-chloro-5-(trifluoromethyl)pyridineacetic acid typically employs Fischer–Speier esterification with ethanol under acidic catalysis. Sulfuric acid (5–10 mol%) in refluxing ethanol for 6–8 hours achieves near-quantitative conversion [1]. Alternative methods include:

  • Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane
  • Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine

Advanced Synthetic Approaches

Multicomponent Reaction Strategies

2.2.1.1. Modified Guareschi–Thorpe Condensation Pathways

A three-component variant of the Guareschi–Thorpe condensation enables direct assembly of the pyridine-cyanoacetate scaffold. Reacting ethyl cyanoacetate, 3-chloro-5-(trifluoromethyl)picolinaldehyde, and ammonium acetate in ethanol at 70°C produces the target compound in 68–72% yield [2]. The mechanism involves:

  • Knoevenagel condensation between aldehyde and cyanoacetate
  • Michael addition of ammonia
  • Cyclodehydration to form the pyridine nucleus
2.2.1.2. One-Pot Sequential Transformations

Recent protocols combine cyanation and esterification in a single vessel. For example, treating 2,3-dichloro-5-(trifluoromethyl)pyridine with sodium cyanide in DMF, followed by in situ esterification with ethyl chloroacetate, achieves 75% overall yield [1]. This approach reduces intermediate isolation steps and solvent consumption.

Catalytic Methodologies

2.2.2.1. Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cyanation using Zn(CN)₂ as a safe cyanide source has gained traction. A representative system:

CatalystLigandSolventYield (%)
Pd(OAc)₂XantphosToluene82
PdCl₂(PPh₃)₂DicyclohexylamineDMF78

These systems enable cyanation at mild temperatures (80–100°C) with excellent functional group tolerance [3].

2.2.2.2. Organocatalytic Pathways

Bifunctional thiourea catalysts (e.g., Takemoto’s catalyst) promote asymmetric esterification of racemic cyanoacetic acid intermediates. Enantiomeric excesses of 88–92% have been achieved using 5 mol% catalyst loading in THF at −20°C [2].

Green Chemistry Approaches

Aqueous Media Synthetic Protocols

2.3.1.1. Buffer-Mediated Synthesis Systems

Phosphate-buffered (pH 7.4) reaction systems facilitate cyanation without organic solvents. Combining 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with ethyl cyanoacetate in aqueous buffer at 50°C yields 65–70% product [2]. The buffer maintains optimal pH for enolate formation while minimizing side reactions.

2.3.1.2. Water/Ethanol Mixed Solvent Methodologies

A 3:1 water/ethanol mixture enables efficient one-pot synthesis at reflux (78°C), with piperidine (10 mol%) as base. This system achieves 73% yield while reducing VOC emissions by 60% compared to pure DMF [2].

Solvent-Free Techniques

Mechanochemical synthesis using a planetary ball mill (400 rpm, 2 hours) produces the compound in 68% yield without solvents. Reactant ratios of 1:1.2 (pyridine derivative:ethyl cyanoacetate) and 5 wt% K₂CO₃ as base optimize energy efficiency [1].

Scale-Up Considerations

Industrial production prioritizes:

  • Solvent recovery systems (e.g., distillation of dichloromethane with >95% efficiency) [1]
  • Continuous flow reactors for cyanation (residence time 30 minutes vs. 6 hours batch) [3]
  • Catalyst recycling (Pd catalysts reused 5× with <5% activity loss) [3]

Pilot-scale trials demonstrate 85% yield at 50 kg batch sizes using optimized Guareschi–Thorpe protocols [2].

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

MethodMax Yield (%)Cost IndexEnvironmental Factor
Conventional cyanation851.000.65
Multicomponent reaction720.850.78
Aqueous Guareschi700.750.92
Solvent-free mechanical680.600.98

Regioselectivity Control Mechanisms

  • Electronic effects: CF₃ group directs cyanation to the 2-position (85:15 regioselectivity) [1]
  • Steric guidance: Bulky catalysts (e.g., Josiphos ligands) improve 2-position selectivity to 93:7 [3]
  • Solvent polarity: DMF increases 2-regioselectivity by 12% vs. THF due to transition-state stabilization [2]

Nucleophilic Substitution Mechanisms

Role of Chloro Substituent in SNAr Reactions

The chloro substituent at the 3-position of the pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate plays a crucial role in nucleophilic aromatic substitution reactions. The nucleophilic aromatic substitution mechanism in halopyridines follows an addition-elimination pathway, proceeding through the formation of a stabilized anionic intermediate known as a Meisenheimer complex [1] [2].

The mechanism involves a two-step process where the rate-determining step is the nucleophilic attack on the aromatic carbon bearing the chloro substituent [3] [4]. The chloro group, being an electron-withdrawing substituent, enhances the electrophilicity of the pyridine ring through inductive effects. This electron withdrawal makes the carbon atom attached to chlorine more susceptible to nucleophilic attack [5] [6].

In pyridine systems, the chloro substituent facilitates substitution reactions preferentially at the 2- and 4-positions relative to the nitrogen atom, with the 2-position being particularly reactive due to the greater stabilization of the Meisenheimer intermediate [1] [7]. The formation of the intermediate complex involves the nucleophile attacking the carbon atom, temporarily disrupting the aromatic system and creating a cyclohexadienyl anion structure [8] [9].

Research has demonstrated that the reactivity order for halopyridines in SNAr reactions generally follows: F > Cl ≈ Br > I for most nucleophiles, though this order can vary depending on the specific nucleophile and reaction conditions [7] [10]. The chloro substituent provides a good balance between electrophilic activation and leaving group ability, making it particularly suitable for synthetic applications.

Trifluoromethyl Electronic Effects on Reactivity

The trifluoromethyl group at the 5-position of the pyridine ring exerts profound electronic effects that significantly influence the reactivity of the molecule in nucleophilic substitution reactions. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, with its inductive effect being approximately 3.5 times stronger than that of a nitro group [11] [12].

The electronic influence of the trifluoromethyl group operates through multiple mechanisms. The primary effect is through sigma-induction, where the highly electronegative fluorine atoms withdraw electron density from the aromatic ring through the carbon-carbon sigma bonds [11] [13]. This electron withdrawal increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

The trifluoromethyl group also exhibits long-range electronic effects that extend beyond the immediate vicinity of the substitution site. Studies have shown that the trifluoromethyl group can influence reactivity at positions meta and para to its attachment point through a combination of inductive and field effects [13] [12]. The group's ability to stabilize negative charge through its electron-withdrawing properties makes it particularly effective in stabilizing the Meisenheimer intermediate formed during nucleophilic substitution.

In the context of ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, the trifluoromethyl group at the 5-position provides additional stabilization to the Meisenheimer complex formed during chloro substitution at the 3-position. This enhanced stabilization results in increased reaction rates and improved yields in nucleophilic substitution reactions compared to non-fluorinated analogs [14] [15].

Cyano Group Transformations

Hydrolysis Mechanisms

The cyano group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate undergoes hydrolysis through well-established mechanisms that can proceed under both acidic and basic conditions. The hydrolysis of nitriles represents one of the most fundamental transformations in organic chemistry, converting the cyano functionality to carboxylic acid derivatives [16] [17].

Acid-Catalyzed Hydrolysis Mechanism:

Under acidic conditions, the cyano group hydrolysis follows a stepwise mechanism involving initial protonation of the nitrile nitrogen [16] [17]. The mechanism proceeds through the following steps:

  • Protonation: The lone pair on the nitrogen atom of the cyano group attacks a proton from the acid catalyst, forming a protonated nitrile intermediate
  • Nucleophilic Attack: Water molecules act as nucleophiles, attacking the electrophilic carbon of the protonated nitrile
  • Tautomerization: The initial addition product undergoes tautomerization to form an imidic acid intermediate
  • Hydrolysis: The imidic acid intermediate is further hydrolyzed under acidic conditions to yield the corresponding carboxylic acid and ammonium salt

The reaction requires elevated temperatures (typically 100-150°C) and concentrated mineral acids such as hydrochloric acid or sulfuric acid [16] [17]. The rate of hydrolysis is enhanced by the electron-withdrawing effects of the trifluoromethyl and chloro substituents on the pyridine ring.

Base-Catalyzed Hydrolysis Mechanism:

Under basic conditions, the mechanism involves direct nucleophilic attack by hydroxide ions [18] [17]. The process follows these steps:

  • Nucleophilic Attack: Hydroxide ion attacks the electrophilic carbon of the cyano group
  • Intermediate Formation: Formation of a carbanion intermediate stabilized by the electron-withdrawing substituents
  • Protonation: Protonation of the nitrogen atom forms an amide intermediate
  • Further Hydrolysis: The amide intermediate undergoes additional hydrolysis to yield the carboxylate salt

Base-catalyzed hydrolysis typically requires strong bases such as sodium hydroxide or potassium hydroxide at elevated temperatures [18] [17]. The reaction is generally faster than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water.

Reduction Pathways

The cyano group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can undergo various reduction reactions, leading to different products depending on the reducing agent and reaction conditions employed. The reduction of nitriles represents a versatile transformation that can yield primary amines, aldehydes, or even lead to complete removal of the cyano group [19] [20].

Hydride Reduction Mechanisms:

Metal hydride reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can reduce the cyano group through different pathways [19] [20]. The mechanism with LiAlH4 involves:

  • Nucleophilic Attack: The hydride ion attacks the electrophilic carbon of the cyano group
  • Intermediate Formation: Formation of an aluminum-nitrogen complex
  • Hydrolysis: Aqueous workup provides the primary amine product

For reductive decyanation reactions, specialized conditions using dissolving metal reductions (Li/NH3 or Na/NH3) can lead to complete removal of the cyano group [19] [20]. The mechanism proceeds through:

  • Electron Transfer: Single electron transfer from the metal to the cyano group
  • Radical Intermediate: Formation of a radical anion intermediate
  • Cyanide Elimination: Loss of cyanide ion to form a carbon-centered radical
  • Protonation: Protonation of the radical to yield the decyanated product

Catalytic Hydrogenation:

Catalytic hydrogenation using transition metal catalysts (such as Raney nickel or palladium) can reduce the cyano group to a primary amine [19] [20]. The mechanism involves:

  • Hydrogen Activation: Activation of hydrogen gas on the catalyst surface
  • Substrate Binding: Coordination of the nitrile to the catalyst
  • Stepwise Reduction: Sequential addition of hydrogen atoms to form an imine intermediate
  • Final Reduction: Further reduction of the imine to yield the primary amine

The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring enhances the electrophilicity of the cyano carbon, making it more susceptible to reduction reactions.

Cycloaddition Reaction Profiles

The cyano group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can participate in various cycloaddition reactions, where it acts as either a dienophile or dipolarophile component. While nitriles are typically unreactive in cycloaddition reactions, the presence of electron-withdrawing substituents can activate the cyano group toward these transformations [21] [22].

Diels-Alder Cycloadditions:

The cyano group can function as a dienophile in Diels-Alder reactions with electron-rich dienes [21] [22]. The mechanism involves:

  • Concerted Process: The reaction proceeds through a concerted mechanism with simultaneous bond formation
  • Transition State: Formation of a six-membered transition state with the cyano group acting as the π-acceptor
  • Product Formation: Formation of a cyclohexene derivative with the cyano group incorporated into the ring system

The electron-withdrawing nature of the chloro and trifluoromethyl substituents enhances the dienophile character of the cyano group by lowering its LUMO energy [21] [22]. This activation makes the compound more reactive toward electron-rich dienes in normal-electron-demand Diels-Alder reactions.

1,3-Dipolar Cycloadditions:

The cyano group can also participate in 1,3-dipolar cycloadditions with various dipoles such as azides, nitrones, and nitrile oxides [23] [24]. The mechanism involves:

  • Dipole Formation: Generation of the 1,3-dipole component (often in situ)
  • Cycloaddition: Concerted [3+2] cycloaddition with the cyano group
  • Product Formation: Formation of five-membered heterocyclic products

Recent studies have demonstrated that cyano-containing compounds can participate in silver-catalyzed [3+2] cycloadditions with diazoalkanes, leading to the formation of pyrazole derivatives [24]. The mechanism involves:

  • Catalyst Activation: Silver catalyst activates the diazoalkane component
  • Cycloaddition: Formation of a five-membered ring through [3+2] cycloaddition
  • Product Formation: Formation of substituted pyrazoles with retention of the cyano group

The presence of multiple electron-withdrawing groups in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate makes it particularly suitable for these cycloaddition reactions by increasing the electrophilicity of the cyano group.

Ester Functional Group Chemistry

Transesterification Reactions

The ethyl ester functionality in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can undergo transesterification reactions, allowing for the exchange of the ethyl group with other alcohol-derived groups. Transesterification represents a fundamental transformation in ester chemistry that proceeds through nucleophilic acyl substitution mechanisms [25] [26].

Base-Catalyzed Transesterification:

The mechanism of base-catalyzed transesterification involves an addition-elimination pathway [25] [27]:

  • Nucleophilic Attack: The alkoxide nucleophile attacks the carbonyl carbon of the ester
  • Tetrahedral Intermediate: Formation of a tetrahedral intermediate with the alkoxide attached to the carbonyl carbon
  • Elimination: Departure of the original alkoxide leaving group
  • Product Formation: Formation of the new ester with the desired alkyl group

The reaction is typically carried out using alkoxide bases (such as sodium methoxide or sodium ethoxide) in the corresponding alcohol solvent [25] [28]. The choice of alkoxide base is crucial for achieving high yields and avoiding equilibrium mixtures.

Acid-Catalyzed Transesterification:

Under acidic conditions, the mechanism involves protonation-assisted nucleophilic substitution [26] [27]:

  • Carbonyl Protonation: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon
  • Nucleophilic Attack: Attack by the alcohol nucleophile on the activated carbonyl carbon
  • Proton Transfer: Intramolecular proton transfer within the tetrahedral intermediate
  • Elimination: Elimination of the original alcohol with assistance from protonation
  • Deprotonation: Deprotonation to yield the final transesterified product

The presence of electron-withdrawing groups (cyano, chloro, and trifluoromethyl) on the pyridinyl substituent enhances the electrophilicity of the ester carbonyl, making it more reactive toward transesterification reactions. This increased reactivity allows for milder reaction conditions and shorter reaction times compared to simple alkyl esters.

Hydrolysis to Corresponding Acids

The hydrolysis of the ester functionality in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can proceed under both acidic and basic conditions, ultimately yielding the corresponding carboxylic acid. The hydrolysis mechanisms are well-established and follow standard nucleophilic acyl substitution pathways [29] [30].

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis mechanism involves reversible protonation and nucleophilic attack by water [29] [31]:

  • Carbonyl Protonation: Protonation of the carbonyl oxygen by the acid catalyst
  • Water Attack: Nucleophilic attack by water on the activated carbonyl carbon
  • Proton Transfer: Intramolecular proton transfer to form a neutral tetrahedral intermediate
  • Alcohol Elimination: Elimination of ethanol assisted by protonation of the leaving group
  • Deprotonation: Deprotonation to yield the carboxylic acid product

The reaction requires an acid catalyst (such as hydrochloric acid or sulfuric acid) and is typically carried out under reflux conditions to drive the equilibrium toward product formation [29] [32]. The use of excess water helps to drive the reaction to completion.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis proceeds through a non-reversible mechanism known as saponification [30] [33]:

  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon of the ester
  • Tetrahedral Intermediate: Formation of a negatively charged tetrahedral intermediate
  • Alkoxide Elimination: Elimination of ethoxide ion as the leaving group
  • Proton Transfer: Rapid proton transfer between the carboxylate and ethoxide to form the final products

The reaction yields the carboxylate salt and ethanol as products. Subsequent acidification can convert the carboxylate salt to the free carboxylic acid [30] [33]. Base-catalyzed hydrolysis is generally faster and more complete than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water.

The electron-withdrawing effects of the substituents on the pyridine ring enhance the electrophilicity of the ester carbonyl, making it more susceptible to hydrolysis reactions. This increased reactivity is particularly pronounced in base-catalyzed hydrolysis, where the electron-withdrawing groups help to stabilize the tetrahedral intermediate.

Pyridine Ring Modifications

Electrophilic Substitution Reactions

The pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exhibits decreased reactivity toward electrophilic aromatic substitution compared to benzene due to the electron-deficient nature of the pyridine nitrogen [34] [35]. The electron-withdrawing effect of the nitrogen atom, combined with the presence of additional electron-withdrawing substituents (chloro, trifluoromethyl, and cyano groups), makes the ring highly deactivated toward electrophilic attack.

Mechanistic Considerations:

When electrophilic substitution does occur on pyridine rings, it typically follows the addition-elimination mechanism common to aromatic systems [34] [36]:

  • Electrophilic Attack: The electrophile attacks the most electron-rich position on the ring
  • Cationic Intermediate: Formation of a positively charged intermediate (arenium ion)
  • Deprotonation: Loss of a proton to restore aromaticity

However, the standard mechanism is severely hindered in highly deactivated pyridine systems. The preferred positions for electrophilic attack on pyridine are the 3- and 5-positions (meta to nitrogen), as attack at the 2- and 4-positions would place positive charge directly on the electronegative nitrogen atom [34] [35].

Activation Strategies:

Due to the low reactivity of the pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate, several activation strategies may be employed:

  • Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to form the N-oxide increases electron density in the ring and activates it toward electrophilic substitution [35] [36]. The N-oxide can be subsequently reduced to regenerate the pyridine ring.

  • Harsh Reaction Conditions: Electrophilic substitution may be forced under extremely harsh conditions (high temperature, strong acids, powerful electrophiles) [34] [35]. For example, nitration requires heating with nitric acid and sulfuric acid at elevated temperatures.

  • Metal-Catalyzed Processes: Transition metal catalysts can facilitate electrophilic substitution through coordination and activation of the pyridine ring [37] [38].

Regioselectivity Patterns:

The regioselectivity of electrophilic substitution on the pyridine ring is influenced by both the nitrogen atom and the existing substituents. The 3-position is typically most reactive, followed by the 5-position [34] [35]. The presence of electron-withdrawing groups (chloro at 3-position, trifluoromethyl at 5-position) further deactivates the ring and may direct substitution to the remaining unsubstituted positions.

Nucleophilic Addition Mechanisms

The pyridine ring in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is highly activated toward nucleophilic addition reactions due to the electron-deficient nature of the ring system. The combination of the pyridine nitrogen and multiple electron-withdrawing substituents creates a highly electrophilic aromatic system that readily undergoes nucleophilic attack [39] [40].

Nucleophilic Addition Mechanism:

Nucleophilic addition to pyridine rings follows a stepwise mechanism [39] [41]:

  • Nucleophilic Attack: The nucleophile attacks the most electrophilic carbon atom on the pyridine ring
  • Dihydropyridine Formation: Formation of a dihydropyridine intermediate with disrupted aromaticity
  • Stabilization: The intermediate is stabilized by the electron-withdrawing substituents
  • Potential Oxidation: The dihydropyridine may be oxidized to restore aromaticity, leading to overall substitution

Preferred Positions for Attack:

Nucleophilic addition preferentially occurs at the 2-, 4-, and 6-positions of the pyridine ring (ortho and para to nitrogen) [39] [40]. These positions allow for maximum stabilization of the negative charge through resonance with the nitrogen atom. The order of reactivity is typically: 2-position > 4-position > 6-position.

Types of Nucleophiles:

Various nucleophiles can add to the activated pyridine ring [39] [42]:

  • Organometallic Reagents: Grignard reagents and organolithium compounds readily add to pyridine rings
  • Amide Ions: The Chichibabin reaction involves addition of amide ions (NH2⁻) to pyridine
  • Hydride Ions: Metal hydrides such as lithium aluminum hydride can add to pyridine rings
  • Alkoxide Ions: Strong alkoxide bases can add to highly activated pyridine systems

Stabilization Effects:

The electron-withdrawing substituents in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate provide exceptional stabilization to the anionic intermediates formed during nucleophilic addition. The trifluoromethyl group at the 5-position and the cyano group at the 2-position are particularly effective at stabilizing negative charge through inductive and resonance effects [11] [43].

Chichibabin Reaction Example:

The Chichibabin reaction represents a classic example of nucleophilic addition to pyridine [44] [45]:

  • Amide Attack: Sodium amide attacks the 2-position of the pyridine ring
  • Sigma Complex Formation: Formation of a stabilized sigma complex (Meisenheimer-type intermediate)
  • Hydride Elimination: Elimination of hydride ion to restore aromaticity
  • Hydrogen Gas Evolution: The hydride ion abstracts a proton to form hydrogen gas

The high degree of electron withdrawal in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate makes it exceptionally reactive toward nucleophilic addition reactions, allowing for reactions to occur under milder conditions compared to simple pyridine.

Trifluoromethyl Group Reactivity Patterns

Stability Under Various Reaction Conditions

The trifluoromethyl group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exhibits exceptional stability under a wide range of reaction conditions, making it one of the most robust functional groups in organic chemistry. This stability is attributed to the high bond strength of the C-F bonds and the electronic properties of the trifluoromethyl substituent [46] [47].

Stability Under Acidic Conditions:

The trifluoromethyl group demonstrates remarkable stability under acidic conditions. Studies have shown that trifluoromethyl-substituted aromatic compounds remain completely unchanged when exposed to strong acids such as trifluoroacetic acid (TFA) even at elevated temperatures [46] [47]. This stability is attributed to:

  • Strong C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approximately 485 kJ/mol)
  • Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group prevents protonation and subsequent reactions
  • Steric Protection: The three fluorine atoms provide steric protection to the carbon center

Stability Under Basic Conditions:

Under basic conditions, the trifluoromethyl group also exhibits high stability. Treatment with strong bases such as potassium bis(trimethylsilyl)amide (KHMDS) results in quantitative recovery of trifluoromethyl-containing compounds [46] [47]. The stability under basic conditions is due to:

  • Lack of Acidic Protons: The trifluoromethyl group lacks readily abstractable protons
  • Electron-Withdrawing Effect: The strong electron-withdrawing effect makes the carbon center unreactive toward nucleophilic attack
  • Thermodynamic Stability: The C-F bonds are thermodynamically very stable

Thermal Stability:

The trifluoromethyl group maintains its integrity under high-temperature conditions. Thermal decomposition typically requires temperatures exceeding 400°C, making it suitable for high-temperature synthetic transformations [46] [48]. The thermal stability is enhanced by:

  • Bond Strength: The high dissociation energy of C-F bonds
  • Kinetic Stability: High activation barriers for decomposition pathways
  • Lack of Favorable Fragmentation: Absence of low-energy decomposition pathways

Stability in Transition Metal Catalysis:

The trifluoromethyl group remains intact during most transition metal-catalyzed reactions, including:

  • Cross-Coupling Reactions: Palladium and nickel-catalyzed cross-coupling reactions
  • Hydrogenation: Catalytic hydrogenation conditions
  • Oxidation: Oxidative reaction conditions using various oxidants

This stability makes the trifluoromethyl group an excellent protecting group and permanent substituent in complex synthetic sequences.

Electronic Influence on Adjacent Positions

The trifluoromethyl group in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate exerts profound electronic influence on adjacent positions through multiple mechanisms. These effects significantly alter the reactivity and properties of nearby functional groups and aromatic positions [49] [13].

Inductive Effects:

The trifluoromethyl group is one of the most powerful electron-withdrawing groups through inductive effects [11] [12]. The mechanism involves:

  • Electronegativity: The high electronegativity of fluorine atoms (4.0 on the Pauling scale) creates a strong dipole
  • Polarization: The C-F bonds are highly polarized, creating a partial positive charge on the carbon
  • Electron Withdrawal: The electron-deficient carbon withdraws electron density from the aromatic ring through σ-bonds

The inductive effect of the trifluoromethyl group is distance-dependent, with the strongest effects observed at the directly attached carbon and decreasing with distance [13] [12]. In the pyridine ring, this effect:

  • Increases Acidity: Enhances the acidity of adjacent positions
  • Decreases Basicity: Reduces the basicity of the pyridine nitrogen
  • Activates Electrophiles: Makes adjacent positions more electrophilic

Field Effects:

The trifluoromethyl group also exerts through-space field effects that can influence positions not directly connected by bonds [13] [12]. These effects operate through:

  • Electrostatic Interactions: Direct electrostatic interactions between the trifluoromethyl group and other parts of the molecule
  • Polarization: Polarization of nearby bonds and functional groups
  • Conformational Effects: Influence on molecular conformation that affects reactivity

Resonance Effects:

Unlike typical electron-withdrawing groups, the trifluoromethyl group exhibits limited resonance effects due to the lack of available p-orbitals for overlap [13] [12]. However, it can participate in hyperconjugation effects:

  • Negative Hyperconjugation: The C-F σ* orbitals can accept electron density from adjacent π-systems
  • Stabilization: This effect can stabilize carbocationic intermediates adjacent to the trifluoromethyl group

Effects on Reaction Rates:

The electronic influence of the trifluoromethyl group significantly affects reaction rates at adjacent positions:

  • Electrophilic Substitution: Deactivates the ring toward electrophilic attack
  • Nucleophilic Substitution: Activates the ring toward nucleophilic attack
  • Acid-Base Reactions: Increases the acidity of adjacent positions by factors of 10³-10⁴

Directing Effects:

In electrophilic aromatic substitution, the trifluoromethyl group is a strong meta-director [12] [50]. This directing effect is due to:

  • Destabilization: Destabilization of ortho and para intermediates where positive charge is adjacent to the electron-withdrawing group
  • Stabilization: Relative stabilization of meta intermediates where positive charge is remote from the trifluoromethyl group

Quantitative Measurements:

The electronic influence of the trifluoromethyl group has been quantified using various parameters:

  • Hammett σ Values: σₘ = +0.43, σₚ = +0.54, indicating strong electron-withdrawing character
  • pKₐ Effects: Can decrease pKₐ values by 2-3 units for adjacent positions
  • ¹³C NMR Chemical Shifts: Causes significant downfield shifts in adjacent carbons (10-20 ppm)

The combination of these electronic effects makes the trifluoromethyl group a powerful tool for modulating the reactivity and selectivity of organic transformations, particularly in the context of the multi-substituted pyridine system present in ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate.

Reaction TypeFunctional GroupActivation Energy (kcal/mol)Major ProductsOptimal Conditions
SNAr (Chloro)Chloro substituent15-25Nucleophile-substituted pyridineBase, polar solvent, 50-100°C
Cyano HydrolysisCyano group20-30Carboxylic acid/amideH⁺/OH⁻, H₂O, 80-150°C
Ester HydrolysisEthyl ester18-28Carboxylic acid + ethanolH⁺/OH⁻, H₂O, reflux
Nucleophilic AdditionPyridine ring12-20Dihydropyridine derivativesStrong nucleophile, -78°C to RT
TransesterificationEthyl ester15-25New esterAlkoxide, alcohol, reflux

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Dates

Last modified: 08-18-2023

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